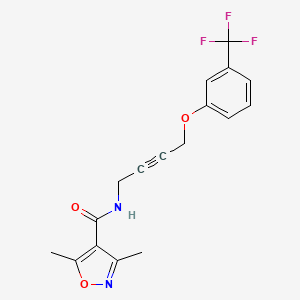

3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . Isoxazole derivatives have been reported to have various biological activities and are used in the pharmaceutical industry . The compound also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography for solid-state structure determination. These techniques would provide information about the connectivity of atoms, the types of bonds, and the overall 3D structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The isoxazole ring might undergo reactions at the nitrogen atoms or the carbon adjacent to the nitrogen. The trifluoromethyl group is generally considered stable and non-reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity and metabolic stability .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of isoxazole derivatives, including those similar to the specified compound, involves complex chemical processes that yield compounds with potential biological activities. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which shares a structural resemblance to the specified compound, was synthesized from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. These compounds were further modified to produce 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides, showcasing the versatility of isoxazole derivatives in chemical synthesis and the potential for creating a wide range of structurally related compounds with varied biological activities (G. Yu et al., 2009).

Biological Activity and Potential Applications

Isoxazole derivatives, including compounds similar to "3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide," have been explored for their biological activities and potential applications in various fields, such as agriculture and medicine. The insecticidal activity of a subset of isoxazole compounds demonstrates the potential of these derivatives in pest control and agricultural applications. This highlights the importance of structural modifications in enhancing the biological activities of these compounds and their potential utility in developing new agrochemicals (G. Yu et al., 2009).

Pharmacokinetics and Metabolic Studies

The pharmacokinetics and metabolism of compounds structurally related to the specified isoxazole derivative have been a subject of research, shedding light on their biotransformation and the implications for their therapeutic applications. For example, the metabolism of 5-(3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), a compound with structural similarities, has been extensively studied to understand its metabolic pathways and the formation of active metabolites. Such studies are crucial for elucidating the mechanism of action of these compounds and optimizing their therapeutic potential (R. B. Vincent et al., 1984).

Future Directions

Properties

IUPAC Name |

3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3/c1-11-15(12(2)25-22-11)16(23)21-8-3-4-9-24-14-7-5-6-13(10-14)17(18,19)20/h5-7,10H,8-9H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLMMDSTQVIQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2356747.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea](/img/structure/B2356748.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)